Cas no 871673-05-1 (2-({2,5,6-trimethylthieno2,3-dpyrimidin-4-yl}amino)acetic acid)

2-({2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl}amino)acetic acid is a heterocyclic compound featuring a thienopyrimidine core functionalized with a glycine derivative. This structure confers potential utility in medicinal chemistry, particularly as a building block for the synthesis of biologically active molecules. The trimethyl substitution pattern enhances stability and may influence binding interactions in target systems. The acetic acid moiety provides a handle for further derivatization, facilitating conjugation or salt formation. Its well-defined molecular architecture makes it suitable for structure-activity relationship studies in drug discovery. The compound's purity and consistent synthetic reproducibility are critical for research applications requiring precise molecular characterization.
2-({2,5,6-trimethylthieno2,3-dpyrimidin-4-yl}amino)acetic acid structure
871673-05-1 structure
商品名:2-({2,5,6-trimethylthieno2,3-dpyrimidin-4-yl}amino)acetic acid
CAS番号:871673-05-1
MF:C11H13N3O2S
メガワット:251.30482
CID:1085111
PubChem ID:4737006

2-({2,5,6-trimethylthieno2,3-dpyrimidin-4-yl}amino)acetic acid 化学的及び物理的性質

名前と識別子

    • 2-((2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino)acetic acid
    • (2,5,6-TRIMETHYL-THIENO[2,3- D ]PYRIMIDIN-4-YLAMINO)-ACETIC ACID
    • N-(2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)glycine
    • CS-0234911
    • 2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)amino]acetic acid
    • (2,5,6-Trimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid
    • 2-((2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)amino)aceticacid
    • 871673-05-1
    • 2-({trimethylthieno[2,3-d]pyrimidin-4-yl}amino)acetic acid
    • EN300-14970
    • [(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)amino]acetic acid
    • F2117-0085
    • AKOS001137309
    • Z94802725
    • STK913973
    • 2-({2,5,6-trimethylthieno2,3-dpyrimidin-4-yl}amino)acetic acid
    • MDL: MFCD06255222
    • インチ: InChI=1S/C11H13N3O2S/c1-5-6(2)17-11-9(5)10(12-4-8(15)16)13-7(3)14-11/h4H2,1-3H3,(H,15,16)(H,12,13,14)
    • InChIKey: QKYUXBPGZCUXOB-UHFFFAOYSA-N
    • ほほえんだ: CC1=C(C)SC2=NC(=NC(=C12)NCC(=O)O)C

計算された属性

  • せいみつぶんしりょう: 251.07284784g/mol
  • どういたいしつりょう: 251.07284784g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 302
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 103Ų

2-({2,5,6-trimethylthieno2,3-dpyrimidin-4-yl}amino)acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-14970-0.05g
2-({trimethylthieno[2,3-d]pyrimidin-4-yl}amino)acetic acid
871673-05-1 98%
0.05g
$64.0 2023-04-28
Life Chemicals
F2117-0085-20μmol
2-({2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl}amino)acetic acid
871673-05-1 90%+
20μl
$118.5 2023-05-16
Life Chemicals
F2117-0085-2mg
2-({2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl}amino)acetic acid
871673-05-1 90%+
2mg
$88.5 2023-05-16
Life Chemicals
F2117-0085-1mg
2-({2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl}amino)acetic acid
871673-05-1 90%+
1mg
$81.0 2023-05-16
Life Chemicals
F2117-0085-20mg
2-({2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl}amino)acetic acid
871673-05-1 90%+
20mg
$148.5 2023-05-16
Chemenu
CM442135-1g
2-({trimethylthieno[2,3-d]pyrimidin-4-yl}amino)acetic acid
871673-05-1 95%+
1g
$*** 2023-03-30
Enamine
EN300-14970-0.1g
2-({trimethylthieno[2,3-d]pyrimidin-4-yl}amino)acetic acid
871673-05-1 98%
0.1g
$66.0 2023-04-28
Enamine
EN300-14970-1.0g
2-({trimethylthieno[2,3-d]pyrimidin-4-yl}amino)acetic acid
871673-05-1 98%
1g
$256.0 2023-04-28
Enamine
EN300-14970-0.25g
2-({trimethylthieno[2,3-d]pyrimidin-4-yl}amino)acetic acid
871673-05-1 98%
0.25g
$92.0 2023-04-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1305581-50mg
2-({trimethylthieno[2,3-d]pyrimidin-4-yl}amino)acetic acid
871673-05-1 95+%
50mg
¥1728.00 2024-04-27

2-({2,5,6-trimethylthieno2,3-dpyrimidin-4-yl}amino)acetic acid 関連文献

2-({2,5,6-trimethylthieno2,3-dpyrimidin-4-yl}amino)acetic acidに関する追加情報

Introduction to 2-({2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl}amino)acetic Acid (CAS No. 871673-05-1)

2-({2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl}amino)acetic acid, identified by its CAS number 871673-05-1, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic amine derivative features a fused thienopyrimidine core, which is a structural motif widely recognized for its biological activity and potential therapeutic applications. The compound's unique architecture, combining a thiophene ring with a pyrimidine moiety, makes it an attractive scaffold for the development of novel pharmacological agents targeting various diseases.

The molecular structure of 2-({2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl}amino)acetic acid encompasses several key functional groups that contribute to its reactivity and biological interactions. The presence of a primary amine group at the 4-position of the pyrimidine ring and a carboxylic acid moiety at the terminal position allows for diverse chemical modifications and biological functionalities. These features make the compound a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors, anticancer agents, and other small-molecule drugs.

In recent years, there has been growing interest in thienopyrimidine derivatives due to their demonstrated efficacy in modulating enzyme activity and cellular signaling pathways. Specifically, compounds with similar structural motifs have shown promise in inhibiting tyrosine kinases, which are overexpressed in many cancers and play a critical role in tumor growth and metastasis. The amine group in 2-({2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl}amino)acetic acid provides a nucleophilic site for further derivatization, enabling the creation of more complex derivatives with enhanced pharmacokinetic properties.

The carboxylic acid functionality at the end of the molecule not only contributes to solubility but also allows for salt formation, which is often crucial for drug formulation and bioavailability. This dual functionality makes 2-({2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl}amino)acetic acid a valuable building block for medicinal chemists seeking to develop next-generation therapeutics. Its ability to participate in hydrogen bonding interactions further enhances its potential as a pharmacophore in drug design.

Recent advancements in computational chemistry have enabled more efficient virtual screening and design of heterocyclic compounds like 2-({2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl}amino)acetic acid. By leveraging machine learning algorithms and molecular docking techniques, researchers can predict binding affinities and optimize lead compounds with higher precision. These computational methods have been instrumental in identifying novel analogs with improved potency and reduced toxicity.

The synthesis of CAS No. 871673-05-1 involves multi-step organic transformations that highlight the versatility of thienopyrimidine chemistry. Key synthetic strategies include nucleophilic substitution reactions at the pyrimidine ring followed by functional group interconversions to introduce the desired substituents. The trimethylthieno[2,3-d]pyrimidine core is particularly noteworthy for its stability under various reaction conditions while maintaining biological relevance.

In clinical research settings, derivatives of this class have been evaluated for their potential as inhibitors of protein-protein interactions and as modulators of transcriptional pathways. For instance, studies have demonstrated that certain thienopyrimidine-based compounds can disrupt oncogenic signaling cascades by binding to specific kinases or transcription factors. The amine-acetic acid scaffold has been particularly effective in designing molecules that exhibit high selectivity for target enzymes while minimizing off-target effects.

The pharmacological profile of CAS No. 871673-05-1 is further enhanced by its ability to cross cell membranes due to its lipophilic nature balanced by polar functional groups. This property is critical for achieving therapeutic concentrations at target sites within vivo systems. Additionally, the compound's metabolic stability has been optimized through structural modifications aimed at reducing susceptibility to enzymatic degradation.

From an industrial perspective, 871673-05 has emerged as a key intermediate in large-scale drug production due to its scalability and compatibility with modern synthetic methodologies. Pharmaceutical companies are increasingly investing in process optimization technologies to streamline the synthesis of complex heterocyclic compounds like this one. Advances in continuous flow chemistry have enabled more efficient production runs while maintaining high purity standards essential for regulatory approval.

The future directions for research on CAS No 871673_05_1 include exploring its potential as an adjuvant therapy alongside existing treatments or as monotherapy for hard-to-treat conditions such as resistant cancers or inflammatory diseases marked by aberrant kinase activity . Collaborative efforts between academic laboratories industrial partners will be crucial accelerating translation from benchtop discoveries into market-ready therapies .

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